![molecular formula C19H14FN5O3 B2487046 5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251676-05-7](/img/structure/B2487046.png)

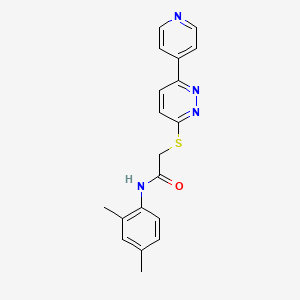

5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

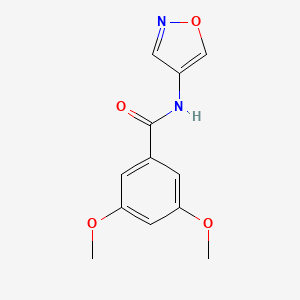

This compound belongs to a class of compounds that exhibit significant biological activity due to the presence of 1,2,4-oxadiazole, 1,3,4-oxadiazole, and triazole heterocyclic rings. These rings are known for their relevance in pharmacological research, offering a wide range of therapeutic properties.

Synthesis Analysis

The synthesis of such compounds typically involves the construction of the 1,2,4-oxadiazole and triazole rings through a series of chemical reactions. For instance, compounds similar to the one have been synthesized by reactions involving ethyl 3-phenyl-1H-pyrazole-5-carboxylate, leading to derivatives with varied substituents that influence their biological activity (Qi et al., 2015).

Aplicaciones Científicas De Investigación

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

Compounds containing oxadiazole rings, similar to the one , have been synthesized and assessed for various biological activities. For instance, a study by Menteşe, Ülker, and Kahveci (2015) found that derivatives with oxadiazole rings demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests potential applications of the compound in these areas (Menteşe, Ülker, & Kahveci, 2015).

Antimicrobial Properties

Another study emphasized the antimicrobial properties of compounds containing 1,3,4-oxadiazole, similar to our compound of interest. Tien et al. (2016) synthesized derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole and 1,2,4-triazole heterocycles and tested them for antimicrobial activity against various bacterial and fungal strains (Tien et al., 2016).

Synthesis Methods and Biological Activities

The methodologies for synthesizing compounds with 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides have been explored, potentially applicable to the compound . Obushak et al. (2008) detailed these synthesis methods and their resultant biological activities, providing insight into potential applications (Obushak et al., 2008).

Antifungal and Apoptotic Effects

Compounds with triazole-oxadiazole structures have been investigated for their antifungal and apoptotic effects against Candida species. Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized and evaluated triazole-oxadiazole compounds, finding potent antifungal activities and apoptotic effects on Candida, suggesting potential antifungal applications for the compound (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Corrosion Inhibition Properties

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid have been studied. Ammal, Prajila, and Joseph (2018) synthesized oxadiazole derivatives and assessed their corrosion inhibition ability, indicating potential industrial applications in corrosion protection (Ammal, Prajila, & Joseph, 2018).

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-11-17(22-24-25(11)9-12-3-2-4-14(20)7-12)18-21-19(28-23-18)13-5-6-15-16(8-13)27-10-26-15/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAPPRFYINBNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)

![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)

![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)

![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)